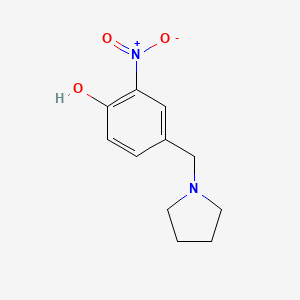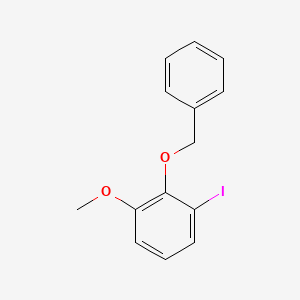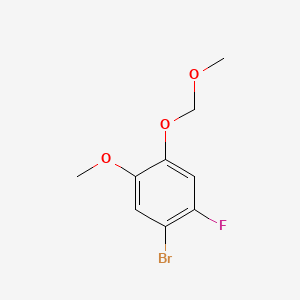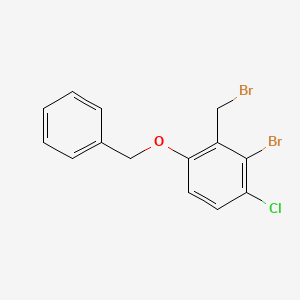
1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a 2-methylpropyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylpropan-1-amine and reacting it with a suitable aldehyde can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Formation of 1-(2-methylpropyl)-5-oxopyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutanol (2-methylpropan-1-ol): Shares the 2-methylpropyl group but differs in functional groups and reactivity.
Uniqueness
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is unique due to its combination of a pyrrolidine ring, an aldehyde group, and a 2-methylpropyl substituent.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO2/c1-7(2)4-10-5-8(6-11)3-9(10)12/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
RWVBQQSJPKUNCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(CC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
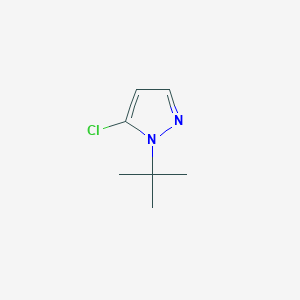
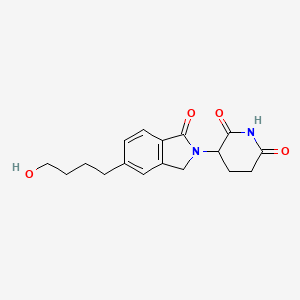
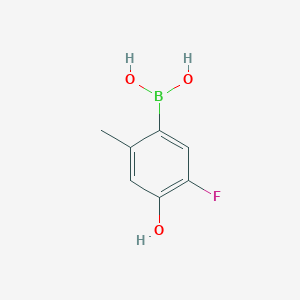
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
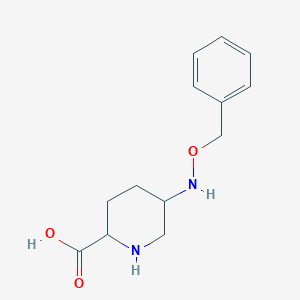
![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
